Methyltetrazine-amino-polyethylene glycol 9-azide is a compound that combines the features of methyltetrazine with an azide functional group, linked through a polyethylene glycol spacer. This compound is significant in the field of bioorthogonal chemistry, particularly for applications involving selective labeling and imaging of biomolecules. The unique properties of methyltetrazine derivatives facilitate their use in various chemical reactions, especially in the context of click chemistry, which allows for efficient and specific conjugation reactions in biological systems.
Methyltetrazine-amino-polyethylene glycol 9-azide falls under the classification of bioorthogonal reagents, specifically designed for use in click chemistry applications. It is synthesized from methyltetrazine derivatives and polyethylene glycol, which enhances its solubility and biocompatibility. The compound is often utilized in the development of imaging agents and therapeutic modalities due to its ability to participate in selective reactions without interfering with biological processes.
The synthesis of methyltetrazine-amino-polyethylene glycol 9-azide typically involves a multi-step process:
The molecular structure of methyltetrazine-amino-polyethylene glycol 9-azide includes:
The molecular formula can be represented as (with specific values for and depending on the length of the polyethylene glycol chain).
Methyltetrazine-amino-polyethylene glycol 9-azide primarily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction in click chemistry. This reaction involves:
This reaction is advantageous due to its mild conditions and high yields, making it suitable for biological applications where harsh conditions might denature biomolecules.
The mechanism by which methyltetrazine-amino-polyethylene glycol 9-azide functions involves several key steps:
Data from studies indicate that these reactions can occur rapidly under physiological conditions, making them ideal for real-time imaging applications .
Methyltetrazine-amino-polyethylene glycol 9-azide exhibits several notable physical and chemical properties:
Relevant data on melting point, boiling point, or specific reactivity constants may vary based on synthesis conditions but typically indicate good stability within biological contexts .
Methyltetrazine-amino-polyethylene glycol 9-azide finds applications across various scientific fields:
Tetrazine-azide systems exemplify mutually orthogonal reactivity, allowing sequential, non-interfering conjugation with distinct biomolecular targets. The methyltetrazine group undergoes ultrafast inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like trans-cyclooctene (TCO) at rates exceeding 10⁴ M⁻¹s⁻¹. This kinetic profile enables rapid labeling under physiological conditions without copper catalysts—critical for live-cell applications where copper toxicity precludes CuAAC chemistry [3] [7]. Concurrently, the terminal azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN reagents or CuAAC with alkynes, providing versatile conjugation pathways [5] [8].
Table 1: Kinetic Comparison of Bioorthogonal Reactions Enabled by Methyltetrazine-amino-PEG9-azide
Reaction Type | Reaction Partner | Rate Constant (M⁻¹s⁻¹) | Byproducts |
---|---|---|---|
IEDDA | trans-Cyclooctene | >10⁴ | N₂ |
SPAAC | DBCO | 0.1–2.0 | None |
CuAAC | Terminal alkyne | 1–10 (uncatalyzed) | Variable |
This dual-functionality resolves historical challenges in multi-target labeling. For example, researchers can first conjugate azide-compatible probes via CuAAC/SPAAC, followed by TCO-mediated IEDDA labeling—all without cross-reactivity. The orthogonality is mechanistically secured: tetrazine-TCO ligation proceeds via a bicyclic intermediate that releases nitrogen, while azide-alkyne cycloadditions form stable triazoles [7] [9] [10].
The PEG₉ spacer in Methyltetrazine-amino-PEG9-azide is not merely a passive tether but a critical modulator of biomolecular interactions. Its nine ethylene oxide units confer exceptional hydrophilicity (logP ≈ -4.2), enhancing aqueous solubility >10-fold compared to non-PEGylated analogs. This property prevents aggregation of conjugated hydrophobic payloads (e.g., fluorophores, PROTACs) and maintains reagent stability in biological buffers [5] [10].
Structurally, the PEG₉ linker introduces 20.3 Å of spatial separation between the methyltetrazine and azide groups. This length minimizes steric hindrance during bimolecular conjugations, as confirmed by studies showing near-quantitative labeling efficiency when attaching bulky antibodies to small-molecule warheads. Additionally, the flexible ether linkages permit dynamic conformational adjustments essential for engaging buried biological targets [6] [8] [10].
Table 2: Functional Advantages of PEG₉ Spacer in Heterobifunctional Linkers
Parameter | Non-PEGylated Linker | PEG₉ Linker | Impact on Function |
---|---|---|---|
Water solubility | <1 mg/mL | >50 mg/mL | Enables physiological reactions |
Steric bulk | High | Low | Reduces target binding interference |
Plasma stability | Hours | Days | Prolongs circulation half-life |
PROTAC efficiency | 30–50% | >90% | Enhances ternary complex formation |
Applications in PROTAC design highlight the PEG₉ spacer’s utility. When synthesizing chimeric degraders, the linker connects an E3 ligase ligand to a target protein binder. The PEG₉ segment prevents phase separation, ensures optimal distance for ubiquitin transfer, and allows bioorthogonal "click-and-degrade" strategies using the tetrazine and azide handles [5].
The development of Methyltetrazine-amino-PEG9-azide reflects three key evolutionary phases in bioorthogonal linker technology:
First-Generation Linkers (2010–2015): Early heterobifunctional reagents featured short alkyl/aryl spacers (e.g., PEG₀–PEG₄) connecting tetrazine and azide groups. These exhibited limited solubility and steric constraints, restricting their use in live-cell systems. The methyltetrazine motif was also unstable in reducing environments due to susceptibility to nucleophilic attack [3] [7].
Second-Generation Optimizations (2016–2020): Introduction of PEG₇ spacers significantly improved solubility profiles. Researchers substituted phenyltetrazines with methyltetrazines—smaller and more stable while retaining IEDDA reactivity. This period saw the commercialization of Methyltetrazine-amido-PEG7-azide (CAS 2112731-46-9), which enabled efficient protein-oligonucleotide conjugations but still showed suboptimal cell permeability [1] [5] [10].
Current Third-Generation Designs (2021–Present): Methyltetrazine-amino-PEG9-azide emerged with an extended PEG₉ spacer and refined amide linkages. The elongated chain enhances conformational flexibility and reduces interference with protein folding post-conjugation. Modern variants also feature isotopically labeled tetrazines for mass spectrometry applications, enabling quantitative proteomics of low-abundance targets [2] [8] [10].
Table 3: Evolution of PEG-Tetrazine-Azide Architectures
Generation | Representative Compound | Spacer Length | Key Advance | Limitation |
---|---|---|---|---|
1st (2012) | Methyltetrazine-PEG₃-azide | PEG₃ (12.5 Å) | Initial orthogonality | Poor solubility |
2nd (2018) | Methyltetrazine-amido-PEG7-azide | PEG₇ (18.7 Å) | Enhanced biocompatibility | Moderate steric hindrance |
3rd (2024) | Methyltetrazine-amino-PEG9-azide | PEG₉ (20.3 Å) | Optimized flexibility/solubility | Higher molecular weight |
Future trajectories include branched architectures like (Methyltetrazine-PEG10)-Tri-(Azide-PEG10-ethoxymethyl)-methane, which enables dendritic multi-conjugations, and photocleavable variants for spatiotemporal control over payload release [4] [7].
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9